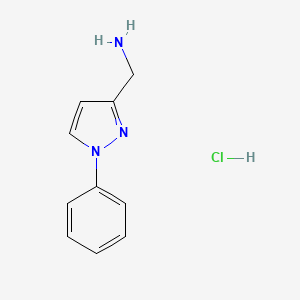

(1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride

Overview

Description

“(1-Phenyl-1H-pyrazol-3-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1170903-85-1 . It has a molecular weight of 209.68 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C . It is a solid in physical form .

Molecular Structure Analysis

The IUPAC name for this compound is “this compound” and its InChI code is "1S/C10H11N3.ClH/c11-8-9-6-7-13(12-9)10-4-2-1-3-5-10;/h1-7H,8,11H2;1H" . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

As mentioned earlier, “this compound” is a solid in physical form . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 209.68 .Scientific Research Applications

Role in Cytochrome P450 Inhibition

The selectivity and potency of chemical inhibitors targeting Cytochrome P450 (CYP) isoforms are crucial for understanding drug metabolism and potential drug-drug interactions (DDIs). Research identifies selective chemical inhibitors for various CYP isoforms, aiding in the phenotyping of compounds including pyrazole derivatives. This is essential for predicting DDIs and ensuring the safety of co-administered drugs (Khojasteh et al., 2011).

Antifungal and Antimicrobial Properties

Pyrazole derivatives have been studied for their antifungal and antimicrobial properties. A review of small molecules against Fusarium oxysporum highlights the structure-activity relationship (SAR) of pyrazole derivatives, indicating their potential in combating fungal pathogens (Kaddouri et al., 2022).

Synthetic Strategies and Biological Activities

The synthesis and bioevaluation of novel pyrazole derivatives under various conditions have shown that these compounds exhibit significant biological activities, including antimicrobial, antifungal, and antiviral properties. This highlights the potential of pyrazole derivatives in the development of new therapeutic agents (Sheetal et al., 2018).

Potential in Medicinal Chemistry

The pharmacophore of pyrazole derivatives plays a crucial role in medicinal chemistry, with widespread biological activities such as anticancer, anti-inflammatory, and antimicrobial effects. Recent successes in the development of pyrazole-based COX-2 inhibitors underline the significance of these heterocycles in drug discovery (Dar & Shamsuzzaman, 2015).

Contributions to Heterocyclic Chemistry

The versatility of pyrazole derivatives as building blocks for the synthesis of various heterocyclic compounds is notable. Their unique reactivity enables the creation of a diverse range of heterocyclic systems, offering insights into the design of more active biological agents through modifications and derivatizations (Gomaa & Ali, 2020).

Safety and Hazards

properties

IUPAC Name |

(1-phenylpyrazol-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3.ClH/c11-8-9-6-7-13(12-9)10-4-2-1-3-5-10;/h1-7H,8,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKSXHTRRDJIGIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC(=N2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

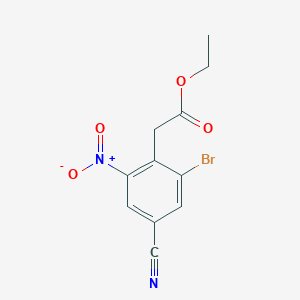

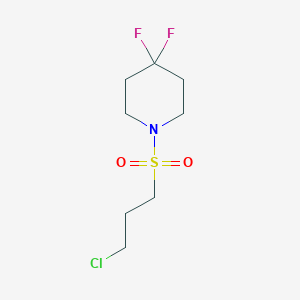

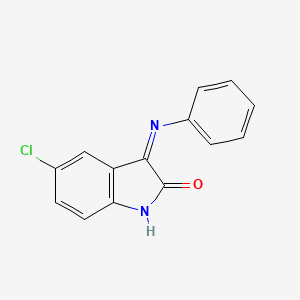

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H-Indol-2-one, 1,3-dihydro-3-[(4-methoxyphenyl)imino]-5-nitro-](/img/structure/B1417148.png)

![4-Amino-benzo[1,2,5]thiadiazol-5-ol](/img/structure/B1417150.png)

![5-Oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylic acid](/img/structure/B1417151.png)

![1-(2-Hydroxyethyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1417153.png)

![6-tert-Butyl-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1417156.png)

![1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole](/img/structure/B1417157.png)

![3-amino-5-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B1417159.png)

![6-[(Phenylsulfanyl)methyl]-2-(3-pyridinyl)-4-pyrimidinol](/img/structure/B1417161.png)

![7-(3-Chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1417165.png)